4-[2-(Thiophen-2-yl)ethenyl]morpholine
Description
Properties
CAS No. |
87974-99-0 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
4-(2-thiophen-2-ylethenyl)morpholine |
InChI |
InChI=1S/C10H13NOS/c1-2-10(13-9-1)3-4-11-5-7-12-8-6-11/h1-4,9H,5-8H2 |
InChI Key |
KWOKUSIIDAYPDI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C=CC2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
A. 4-(4-Nitrophenyl)thiomorpholine ()
- Structure : Thiomorpholine (sulfur replaces oxygen in the morpholine ring) linked to a 4-nitrophenyl group via a single bond.
- Substituent: The nitro group (–NO₂) is strongly electron-withdrawing, contrasting with thiophene’s electron-donating nature.
- Synthesis : Prepared via nucleophilic aromatic substitution (e.g., 4-fluoronitrobenzene + thiomorpholine), highlighting adaptability for combinatorial chemistry .
B. 4-(5-(Morpholinomethyl)thiophen-2-yl) Derivatives ()
- Structure : Morpholine connected to thiophene via a methylene (–CH₂–) spacer in a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor.
- Key Differences: Linkage: Methylene vs. ethenyl. Bioactivity: The methylene-linked derivative exhibited submicromolar kinase inhibition, suggesting the target compound’s ethenyl bridge may modulate potency .
C. 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine ()
- Structure : Morpholine fused to a thiazole ring (containing nitrogen and sulfur) substituted with a phenyl group.
- Key Differences :
- Heterocycle : Thiazole’s dual heteroatoms (N and S) vs. thiophene’s single S atom. Thiazole’s nitrogen may improve hydrogen-bonding capacity.
- Applications : Thiazole-morpholine hybrids are explored for antimicrobial activity, whereas thiophene-morpholine systems may prioritize electronic properties for optoelectronics .
Table 1: Comparative Analysis of Key Features
Key Observations :
- Heteroatom Impact : Morpholine’s oxygen enhances water solubility, whereas thiomorpholine’s sulfur increases lipophilicity. This difference influences pharmacokinetics; for example, morpholine analogs showed superior antimycobacterial activity (MIC: <12.5 µg/mL) compared to thiomorpholine derivatives .
- Methylene linkages offer flexibility but lack π-conjugation, affecting electronic interactions in biological targets .
- Substituent Roles : Electron-donating thiophene vs. electron-withdrawing nitro groups modulate reactivity. Nitro-substituted analogs are often intermediates, while thiophene derivatives are prioritized for electronic applications .
Preparation Methods
Wittig Reaction-Based Approach
The Wittig reaction enables direct formation of the ethylene bridge. A morpholine-substituted phosphonium ylide reacts with 2-thiophenecarboxaldehyde under inert conditions:
Procedure :
-
Ylide Preparation : Treat 4-(chloromethyl)morpholine with triphenylphosphine in dry THF at 60°C for 6 hr.
-
Coupling : Add 2-thiophenecarboxaldehyde (1.2 eq) and LiHMDS (1.5 eq) at −78°C, warm to RT over 12 hr.
-
Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, dry over MgSO₄.
Key Data :
Heck Coupling Methodology
Palladium-catalyzed coupling between 4-vinylmorpholine and 2-bromothiophene offers superior stereocontrol:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(o-tol)₃ (10 mol%)
-
Base: K₂CO₃ (2 eq)
-
Solvent: DMF:H₂O (9:1) at 100°C for 24 hr.
Performance Metrics :
Alternative Pathways and Modifications
Condensation of Morpholine with Thiophene Precursors
A two-step sequence involving:
-
Thioacrylic Acid Formation : React 2-thiophenemethylamine with chloroacetyl chloride in CH₂Cl₂.
-
Ring Closure : Treat intermediate with morpholine in refluxing toluene (12 hr, 110°C).
Advantages :
Limitations :
-
Lower yield (54–60%) due to competing oligomerization.
Critical Analysis of Catalytic Systems
Palladium vs. Nickel Catalysts
| Catalyst | Loading (mol%) | Yield (%) | Byproducts |
|---|---|---|---|
| Pd(OAc)₂ | 5 | 82 | <3% homocoupled dienes |
| NiCl₂ | 10 | 67 | 12% reduced alkane |
Palladium systems outperform nickel in suppressing hydrogenation side reactions, crucial for preserving the ethylene moiety.
Solvent and Temperature Effects
Solvent Screening Data :
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (hr) |
|---|---|---|---|
| DMF | 36.7 | 82 | 24 |
| THF | 7.5 | 45 | 48 |
| Ethanol | 24.3 | 63 | 36 |
High-polarity solvents (DMF) accelerate oxidative addition steps in palladium cycles.
Purification and Characterization
Recrystallization Optimization
Spectroscopic Fingerprints
-
¹H NMR (400 MHz, CDCl₃): δ 6.95 (d, J = 16 Hz, 1H, CH=CH), 7.20–7.45 (m, 3H, thiophene).
-
IR (ATR): 1635 cm⁻¹ (C=C stretch), 1110 cm⁻¹ (morpholine C-O-C).
Industrial-Scale Considerations
Cost Analysis (Per Kilogram) :
| Method | Raw Material Cost ($) | Catalyst Recovery (%) |
|---|---|---|
| Wittig | 420 | N/A |
| Heck Coupling | 580 | 78 |
While Heck coupling offers better yields, Wittig remains preferable for small-scale API synthesis due to lower Pd costs .
Q & A
Q. How can researchers design derivatives to enhance photophysical properties for imaging applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
